(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10Cl2N2OS |
|---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-18-12-15-10(13)8(11(14)16-12)9(17)7-5-3-2-4-6-7/h2-6,9,17H,1H3 |
InChI Key |
PRJBVBOSTCNDRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(C2=CC=CC=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of the Aldehyde Intermediate
The synthesis begins with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 33097-11-9), a key precursor. This compound is synthesized via:
Grignard Reaction with Phenylmagnesium Bromide
The aldehyde undergoes nucleophilic addition to introduce the phenylmethanol moiety:
- Reaction Setup :
- Quenching : Acidic workup (e.g., dilute HCl) to protonate the alkoxide intermediate.
- Isolation : Extraction with ethyl acetate, drying (MgSO₄), and purification via column chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–89% | |
| Purity | ≥97% (HPLC) | |
| Reaction Time | 4–6 hours |
Direct Nucleophilic Substitution with Phenylmethanol
Alternative Pathway via Benzyl Alcohol and NaH
A related approach employs benzyl alcohol (phenylmethanol) with NaH in dichloroethane:
Optimization Notes :
- Triphosgene Advantage : Reduces environmental toxicity compared to POCl₃.
- Scale-Up : Demonstrated at 10L reactor scale with consistent yields.
Comparative Analysis of Methods
Efficiency and Practicality
Reaction Conditions Table
| Parameter | Grignard Addition | Direct Substitution |
|---|---|---|
| Temperature | 0°C → RT | 80–110°C |
| Solvent | THF/Ether | DMF/Dichloroethane |
| Catalyst | None | Triphosgene/NaH |
| Reaction Time | 4–6 hours | 6–8 hours |
| Yield | 75–89% | 67–92% |
Mechanistic Insights and regioselectivity
Electronic Effects on Substitution
Role of Bases and Solvents
- NaH : Generates phenoxide ion, enhancing nucleophilicity of phenylmethanol.
- DMF : Polar aprotic solvent stabilizes transition state in SNAr reactions.
Industrial and Environmental Considerations
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound has been investigated for its potential antimicrobial , antifungal , and anticancer properties. Research indicates that it may inhibit specific enzymes or receptors involved in critical biological processes, leading to its therapeutic effects.
-
Agricultural Chemistry
- It serves as a precursor in the synthesis of various agrochemicals, including herbicides and fungicides. The chlorinated pyrimidine derivatives are particularly useful due to their effectiveness against a range of pests and diseases.
-
Chemical Synthesis
- As a building block in organic synthesis, (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol can be utilized to create more complex compounds with potential pharmacological activities.
Antimicrobial Activity
A study conducted on the antibacterial efficacy of derivatives related to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Significant |
| Various derivatives | Escherichia coli | Moderate |
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies showed that it could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of (4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 2, 4, 5, and 6 of the pyrimidine ring, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity: The phenyl group in the target compound contributes to moderate hydrophobicity, whereas amino or hydroxyl substituents (e.g., in ) increase water solubility.
- Stability: Difluoromethyl derivatives (e.g., [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol) exhibit enhanced metabolic stability due to fluorine’s electronegativity .
Biological Activity
(4,6-Dichloro-2-(methylthio)pyrimidin-5-yl)(phenyl)methanol, with CAS number 1137576-47-6, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrimidine ring structure is known to facilitate binding to enzymes and receptors involved in cellular signaling pathways. Specific mechanisms may include:
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting receptor tyrosine kinases, which are crucial in cancer signaling pathways.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially through interference with bacterial DNA synthesis.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses by affecting cytokine production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth in vitro | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Reduces cytokine levels in animal models |
Study 1: Anticancer Activity
A study investigated the anticancer properties of similar pyrimidine derivatives, showing that they can inhibit the proliferation of cancer cells by inducing apoptosis. The compound exhibited a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range against various cancer cell lines, suggesting significant potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties revealed that this compound demonstrated effectiveness against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis, leading to cell lysis.
Toxicity and Safety Profile
While promising, the safety profile of this compound must be considered. Preliminary toxicity studies suggest that it may cause skin irritation and eye damage upon contact . Further research is needed to establish a comprehensive safety profile.
Q & A
Q. Advanced Methodological Guidance
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., alcohol proton at δ 4.8–5.2 ppm; pyrimidine carbons at δ 160–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C12H9Cl2N2OS requires m/z 315.9852) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthetic intermediates .
How should researchers handle and store this compound to ensure stability during experiments?
Q. Basic Stability Protocol
- Storage : Store in airtight, light-resistant containers at room temperature (20–25 °C). Avoid prolonged exposure to moisture, as the alcohol moiety may undergo hydrolysis .
- Handling : Use inert atmospheres (N2/Ar) for sensitive reactions (e.g., lithiation) to prevent oxidation .
What biological activities have been hypothesized or observed for this compound?
Advanced Research Implications
While direct studies are limited, structural analogs (e.g., pyrimidine alcohols with –SMe groups) exhibit:
- Antimicrobial activity : Inhibition of bacterial enzymes via thioether interactions .
- Kinase modulation : Potential disruption of ATP-binding pockets in kinases due to chloro and alcohol substituents .
Note: Targeted assays (e.g., MIC testing, kinase inhibition studies) are recommended to validate these hypotheses.
How can conflicting data on reaction yields or characterization be resolved in published studies?
Advanced Data Contradiction Analysis
Discrepancies often arise from:
- Lithiation efficiency : Variations in LDA quality or reaction time (e.g., incomplete lithiation reduces aldehyde coupling yields) .
- Purification methods : Differences in chromatography solvents (e.g., ethyl acetate vs. hexane ratios) impact isolated yields .
Resolution : Replicate conditions with rigorous controls (e.g., in situ monitoring via TLC) and report detailed procedural parameters (e.g., exact equivalents, solvent grades).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
